3,3-Dimethylpyrrolidin-2-one hydrochloride

Description

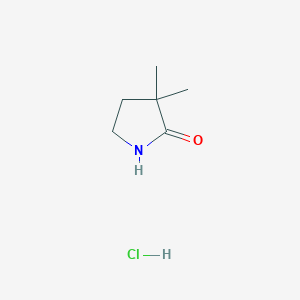

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-dimethylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-6(2)3-4-7-5(6)8;/h3-4H2,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUZSRPHEHJECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 3,3 Dimethylpyrrolidin 2 One Hydrochloride

Classical Synthetic Routes to 3,3-Dimethylpyrrolidin-2-one Hydrochloride

Traditional methods for the synthesis of the 3,3-dimethylpyrrolidin-2-one core structure rely on established organic reactions, focusing on the construction of the five-membered lactam ring.

Cyclization Reactions for Pyrrolidinone Formation

A primary and direct approach to the synthesis of 3,3-dimethylpyrrolidin-2-one involves the intramolecular cyclization of a suitable precursor, typically 4-amino-3,3-dimethylbutanoic acid. This reaction is generally facilitated by thermal means or by the use of dehydrating agents to promote the formation of the amide bond and subsequent ring closure. While specific literature detailing this exact transformation is not abundant, the general principle of lactam formation from gamma-amino acids is a well-established synthetic strategy. nih.gov The reaction proceeds by the nucleophilic attack of the amine group on the carboxylic acid, eliminating a molecule of water to form the stable five-membered ring.

Reductive Amination Approaches

Reductive amination offers a versatile pathway to pyrrolidinones, including the 3,3-dimethyl derivative. This approach typically involves the reaction of a keto acid, such as 4-oxo-3,3-dimethylbutanoic acid, with an amine source, followed by reduction. The initial reaction forms an imine or enamine intermediate, which is then reduced to the corresponding amine. Subsequent intramolecular cyclization, often spontaneous or acid/base-catalyzed, yields the desired lactam. harvard.edumasterorganicchemistry.comorganic-chemistry.orgmdpi.com

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. harvard.edu Catalytic hydrogenation over metal catalysts like Raney nickel is another effective method. orgsyn.org For instance, the synthesis of 1,5-dimethyl-2-pyrrolidone from levulinic acid and methylamine (B109427) via catalytic hydrogenation demonstrates the feasibility of this approach for related structures. orgsyn.org

| Precursor | Amine Source | Reducing Agent/Catalyst | Product | Reference |

| 4-Oxo-3,3-dimethylbutanoic acid | Ammonia (B1221849)/Ammonium (B1175870) salt | NaBH₃CN or H₂/Catalyst | 3,3-Dimethylpyrrolidin-2-one | harvard.edumasterorganicchemistry.com |

| Levulinic acid | Methylamine | H₂/Raney Ni | 1,5-Dimethyl-2-pyrrolidinone | orgsyn.org |

Acylation and Amidation Strategies

The construction of the 3,3-dimethylpyrrolidin-2-one ring can also be envisioned through acylation and amidation strategies, although specific examples for this compound are less common in the literature. A hypothetical approach could involve the N-acylation of a suitably substituted precursor, followed by an intramolecular cyclization. For instance, a derivative of 3,3-dimethyl-4-aminobutanol could be acylated, and the resulting amide could then undergo an intramolecular reaction to form the lactam ring.

Another potential route involves the reaction of γ-butyrolactone derivatives. The reaction of γ-butyrolactone with amines is a known method for producing N-substituted pyrrolidinones. google.com A similar strategy could potentially be adapted for a 3,3-dimethyl-γ-butyrolactone precursor, though this would require the synthesis of the substituted lactone first.

Advanced and Stereoselective Synthesis of this compound and its Enantiomers

The presence of a quaternary stereocenter at the 3-position of the pyrrolidinone ring in chiral versions of the title compound necessitates the use of advanced stereoselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer.

Chiral Auxiliary-Mediated Approaches for Enantiopure 3,3-Dimethylpyrrolidin-2-one Derivatives

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. sigmaaldrich.comnih.gov In the context of 3,3-dimethylpyrrolidin-2-one, a chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. For example, an achiral enolate precursor could be derivatized with a chiral auxiliary, and subsequent alkylation to introduce the two methyl groups could proceed with high diastereoselectivity. Removal of the auxiliary would then yield the enantiomerically enriched product.

Interestingly, a study has reported the synthesis and utility of a "3,3-dimethyl-5-substituted-2-pyrrolidinone 'Quat' chiral auxiliary". manchester.ac.ukresearchgate.net This indicates that the 3,3-dimethylpyrrolidin-2-one scaffold itself can serve as a chiral auxiliary, highlighting its structural rigidity and potential for inducing stereoselectivity in other reactions. While this research focuses on the application of a derivative as an auxiliary, the synthesis of the auxiliary itself provides a pathway to enantiomerically pure 3,3-dimethylpyrrolidin-2-one derivatives.

Asymmetric Catalysis in Pyrrolidinone Synthesis

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for the synthesis of chiral molecules. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral 3,3-dimethylpyrrolidin-2-one, several asymmetric catalytic strategies could be envisioned.

One potential route is the asymmetric hydrogenation of a prochiral pyrrolenone precursor. The use of chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effect the enantioselective reduction of a carbon-carbon double bond, thereby establishing the chiral quaternary center.

Another promising approach is the use of organocatalysis. rsc.org Organocatalytic methods have been successfully applied to the asymmetric synthesis of pyrrolidines bearing quaternary stereocenters at the 3-position through cascade reactions. acs.org For example, a Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization, can be catalyzed by a chiral amine or thiourea (B124793) derivative to afford the desired product with high enantioselectivity. The development of such a cascade reaction for a precursor to 3,3-dimethylpyrrolidin-2-one would represent a significant advancement in its stereoselective synthesis.

| Catalytic Approach | Precursor Type | Catalyst Type | Potential Product | References |

| Asymmetric Hydrogenation | 3,3-Dimethyl-Δ⁴-pyrrolin-2-one | Chiral Rh or Ru complex | (R)- or (S)-3,3-Dimethylpyrrolidin-2-one | nih.gov |

| Organocatalytic Cascade | Suitably functionalized acyclic precursor | Chiral amine or thiourea | (R)- or (S)-3,3-Dimethylpyrrolidin-2-one | rsc.orgacs.org |

Deracemization Strategies for this compound Intermediates

Achieving enantiopurity is crucial for many pharmaceutical compounds. For intermediates in the synthesis of this compound, where a racemic mixture might be formed, deracemization strategies are employed to isolate or convert the mixture into a single desired enantiomer. Dynamic kinetic resolution (DKR) and the use of chiral auxiliaries are prominent strategies in this context.

Dynamic Kinetic Resolution (DKR)

DKR is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This process combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, allowing it to be converted into the faster-reacting one. For the intermediates of 3,3-Dimethylpyrrolidin-2-one, this approach is highly relevant.

A plausible DKR strategy could involve the asymmetric hydrogenation of a precursor like a β-keto-γ-lactam. rsc.org In a related example, a modified Noyori asymmetric hydrogenation of a racemic disubstituted β-keto-γ-lactam using a ruthenium catalyst resulted in excellent diastereoselectivity and enantioselectivity. rsc.org Similarly, rhodium-catalyzed asymmetric conjugate addition to racemic γ-substituted α,β-unsaturated γ-lactams has been shown to proceed via DKR. This is achieved through the fast racemization of the starting material via a dienolate intermediate, followed by a kinetic resolution step catalyzed by the chiral rhodium complex. acs.org Such a strategy could be adapted for an unsaturated precursor of 3,3-dimethylpyrrolidin-2-one.

The key conditions for a successful DKR process are summarized in the table below.

| Condition | Requirement | Rationale |

| Racemization | The rate of racemization (krac) of the substrate must be faster than or at least equal to the rate of reaction of the faster-reacting enantiomer (kfast). | To ensure the slower-reacting enantiomer is continuously converted into the faster-reacting one, maximizing the yield of the desired product. |

| Kinetic Resolution | The resolution step must be highly enantioselective (kfast >> kslow). | To produce the product with high enantiomeric excess. |

| Irreversibility | The kinetic resolution step should be irreversible. | To prevent the product from racemizing and ensure high enantioselectivity. |

Chiral Auxiliaries

Another effective strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of 3,3-disubstituted pyrrolidinones, a notable example is the "Quat" chiral auxiliary, which is itself a 3,3-dimethyl-5-substituted-2-pyrrolidinone derivative. manchester.ac.ukresearchgate.net This class of auxiliaries has been successfully used in stereoselective enolate reactions of attached N-acyl side chains. The steric bulk of the gem-dimethyl group on the auxiliary effectively shields one face of the enolate, directing alkylation to the opposite face with high diastereoselectivity.

The general workflow for using a chiral auxiliary in the synthesis of an intermediate for (R)- or (S)-3,3-Dimethylpyrrolidin-2-one would be:

Attachment of the chiral auxiliary to a suitable prochiral precursor molecule.

Diastereoselective formation of the C3 quaternary stereocenter, for example, through sequential alkylation.

Cleavage of the chiral auxiliary under mild, non-racemizing conditions to release the enantiomerically enriched product. manchester.ac.uk

An asymmetric 'clip-cycle' synthesis has also been reported for 3,3-disubstituted pyrrolidines, which involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This method provides another avenue for establishing the chiral quaternary center found in 3,3-dimethylpyrrolidin-2-one.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into pharmaceutical synthesis is essential for minimizing environmental impact and improving process efficiency. For this compound, this involves employing techniques like microwave-assisted synthesis, utilizing benign solvent systems such as deep eutectic solvents, and optimizing for atom economy. mdpi.com

Microwave-Assisted Synthesis of Pyrrolidinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govejournal.by The application of microwave irradiation can accelerate reactions by efficiently heating the solvent and reactants directly. nih.gov

For the synthesis of pyrrolidinone derivatives, microwave assistance has been shown to be highly effective. In one example, a solvent-free, one-pot reaction to produce a substituted 5-hydroxy-pyrrolidin-2-one was achieved with high purity and yield under microwave irradiation, avoiding the need for toxic organic solvents. ejournal.by Another study reported the rapid, one-pot, three-step microwave-assisted synthesis of a library of quinoline (B57606) derivatives, highlighting the efficiency of this technology for generating heterocyclic scaffolds. nih.gov A patented process for N-methyl pyrrolidone also utilizes microwave irradiation to reduce reaction times significantly compared to traditional methods. google.com These examples strongly suggest that key steps in the synthesis of this compound, such as cyclization or functional group transformations, could be significantly optimized through the use of microwave technology.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Conductive heating, from the outside in. | Direct dielectric heating of polar molecules. |

| Reaction Time | Hours to days. | Minutes to hours. google.comnih.gov |

| Energy Efficiency | Lower, as the entire vessel is heated. | Higher, as only the reaction mixture is heated. |

| Side Reactions | More prevalent due to prolonged heating and temperature gradients. | Often reduced, leading to cleaner reactions and higher yields. ejournal.by |

| Solvent Use | Often requires high-boiling, potentially hazardous solvents. | Can enable the use of greener solvents or solvent-free conditions. ejournal.by |

Utilization of Deep Eutectic Solvents in Pyrrolidinone Synthesis

Deep eutectic solvents (DES) are emerging as a class of green solvents with significant potential in organic synthesis. acs.orgmdpi.com They are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like urea (B33335) or a carboxylic acid. The resulting mixture has a significantly lower melting point than its individual components. nih.gov DES are attractive for green chemistry due to their low toxicity, biodegradability, low volatility, and ease of preparation. mdpi.comnih.gov

While the specific use of DES for the synthesis of 3,3-Dimethylpyrrolidin-2-one has not been extensively documented, their application in related lactam chemistry is promising. For instance, a DES prepared from choline chloride and trifluoromethanesulfonic acid has been successfully used as both a catalyst and a solvent for the Beckmann rearrangement to produce ε-caprolactam under mild conditions. acs.org Furthermore, natural deep eutectic solvents (NADES) have been shown to enhance the stability of β-lactam antibiotics in solution compared to water, demonstrating their potential to serve as formulation media or reaction solvents for sensitive cyclic amide structures. nih.govnih.gov The tunable nature of DES allows for the design of solvents with specific properties (e.g., acidity, polarity) that could be optimized for key steps in pyrrolidinone synthesis, potentially replacing volatile and more hazardous organic solvents.

Atom Economy and Sustainable Methodologies in this compound Preparation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com A high atom economy indicates less waste generation.

To maximize the atom economy in the synthesis of this compound, methodologies such as addition and cyclization reactions are preferable to substitution or elimination reactions, which inherently generate byproducts. For example, a synthesis that proceeds through an intramolecular cyclization of an acyclic precursor would be highly atom-economical, as all the atoms of the starting material are incorporated into the cyclic product. mdpi.com

Strategies to improve atom economy include:

Catalytic Reactions: Using catalysts instead of stoichiometric reagents minimizes waste. For instance, employing a chiral catalyst for asymmetric synthesis is superior to using a stoichiometric chiral auxiliary that must be cleaved and separated. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are inherently atom-economical. tandfonline.com Green syntheses of polysubstituted 2-pyrrolidinones have been reported under solvent-free and catalyst-free conditions using MCRs. tandfonline.com

By carefully selecting reaction types and employing catalytic methods, the synthesis of this compound can be designed to be more sustainable and efficient.

Industrial Scale-Up Considerations and Process Intensification for this compound Production

Translating a laboratory-scale synthesis to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key aspect of modern chemical production.

For the production of a pyrrolidinone derivative like this compound, insights can be drawn from established industrial processes for similar compounds, such as 2-pyrrolidone. The industrial synthesis of 2-pyrrolidone is often achieved through the high-temperature and high-pressure liquid-phase ammonolysis of γ-butyrolactone. chemicalbook.com This process is typically run in a continuous tubular reactor, which offers excellent heat and mass transfer, leading to high conversion and selectivity. chemicalbook.com

Key considerations for the scale-up of this compound production would include:

| Consideration | Details |

| Reactor Design | Continuous flow reactors are often preferred over batch reactors for large-scale production due to better control over reaction parameters (temperature, pressure, residence time), improved safety, and more consistent product quality. |

| Catalyst Selection and Recovery | If a catalytic step is involved (e.g., in asymmetric synthesis or hydrogenation), the choice between a homogeneous and heterogeneous catalyst is critical. Heterogeneous catalysts are generally preferred for ease of separation and recycling, which is crucial for cost-effectiveness and minimizing waste. |

| Downstream Processing | The purification of the final product is a major cost factor. Developing efficient crystallization or distillation methods to isolate this compound with high purity is essential. The process should also include recycling of unreacted materials and solvents. chemicalbook.com |

| Process Intensification | Techniques such as reactive distillation (where reaction and separation occur in the same unit) or the use of microreactors could be explored. Microreactors offer extremely high surface-area-to-volume ratios, leading to rapid heat and mass transfer, which can improve yields and safety, especially for highly exothermic or hazardous reactions. |

| Safety and Environmental | A thorough hazard and operability (HAZOP) study would be required to identify and mitigate potential safety risks associated with high pressures, temperatures, and reactive chemicals. Waste streams must be managed to comply with environmental regulations. |

By adopting principles of process intensification and drawing on established manufacturing technologies for related lactams, the production of this compound can be optimized for industrial-scale efficiency, safety, and sustainability.

Chemical Transformations and Reactivity Profile of 3,3 Dimethylpyrrolidin 2 One Hydrochloride

Ring-Opening and Ring-Closing Reactions of the Pyrrolidinone Nucleus

The five-membered lactam ring of 3,3-dimethylpyrrolidin-2-one is relatively stable but can undergo ring-opening reactions under specific conditions, typically involving hydrolysis. In aqueous solutions of strong acids or bases, the amide bond can be cleaved to yield the corresponding open-chain amino acid. chemicalbook.com For instance, under strong basic conditions, the lactam ring opens to form the salt of 4-amino-3,3-dimethylbutanoic acid.

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidinone core. A common industrial method for synthesizing the parent 2-pyrrolidinone (B116388) involves the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures. chemicalbook.com By analogy, a plausible synthetic route to 3,3-dimethylpyrrolidin-2-one would involve the intramolecular cyclization of a suitable precursor, such as 4-amino-3,3-dimethylbutanoic acid, or the reaction of γ,γ-dimethyl-γ-butyrolactone with ammonia.

| Reaction Type | Conditions | Product |

| Ring-Opening (Hydrolysis) | Strong Acid (e.g., aq. HCl, heat) or Strong Base (e.g., aq. NaOH, heat) | 4-Amino-3,3-dimethylbutanoic acid |

| Ring-Closing (Synthesis) | Ammonolysis of γ,γ-dimethyl-γ-butyrolactone (High T, High P) | 3,3-Dimethylpyrrolidin-2-one |

Functionalization at Nitrogen and Carbon Centers of 3,3-Dimethylpyrrolidin-2-one Hydrochloride

As a hydrochloride salt, the nitrogen atom in this compound exists in a protonated, ammonium (B1175870) form. This positively charged state renders the nitrogen non-nucleophilic, thereby inhibiting direct reaction with electrophiles. To achieve N-alkylation or N-acylation, the free base, 3,3-dimethylpyrrolidin-2-one, must first be generated by treatment with a suitable base, such as potassium hydroxide, sodium carbonate, or a tertiary amine. nih.gov

Once neutralized, the nitrogen atom's lone pair of electrons becomes available for nucleophilic attack.

N-Alkylation: The deprotonated pyrrolidinone can react with various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to form N-alkylated derivatives. chemicalbook.comclockss.org

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides yields N-acylpyrrolidinones. This reaction is a key step in the synthesis of more complex heterocyclic systems. nih.gov

| Reaction | Reagent Class | Typical Conditions | Product Class |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., NaH) in aprotic solvent (e.g., THF) | N-Alkyl-3,3-dimethylpyrrolidin-2-one |

| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine) in aprotic solvent | N-Acyl-3,3-dimethylpyrrolidin-2-one |

The designation "hydrochloride" indicates that the compound is an ionic salt. The structure consists of a protonated 3,3-dimethylpyrrolidin-2-one cation (a pyrrolidinonium ion) and a chloride anion (Cl⁻). The chloride is not covalently bonded to the pyrrolidinone ring and therefore does not participate in nucleophilic substitution reactions in the way an alkyl halide would. It serves as a counter-ion to the positively charged nitrogen center. The primary "reaction" involving the chloride ion is ion exchange, where it can be replaced by other anions if the salt is dissolved and treated with a source of another anion that forms a less soluble salt.

The carbonyl group of the lactam is a key site for reactivity, particularly for reduction. While less reactive than the carbonyl of a ketone or aldehyde, it can be reduced by powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). ic.ac.ukyoutube.comyoutube.com The outcome of the reduction can depend on the reaction conditions and the nature of any substituent on the nitrogen atom.

Reduction of N-substituted 3,3-dimethylpyrrolidin-2-ones can lead to different products. For example, the reduction of 3,3-dimethyl-1-p-tolylpyrrolidin-2-one with lithium aluminum hydride has been reported to yield the corresponding carbinolamine, 3,3-dimethyl-1-p-tolylpyrrolidin-2-ol. rsc.org More exhaustive reduction conditions typically reduce the carbonyl group completely to a methylene (B1212753) group (-CH₂-), yielding the corresponding substituted pyrrolidine (B122466). chemicalbook.com

Hydrolysis and Stability Studies of this compound

The pyrrolidinone ring is a stable five-membered lactam, resistant to degradation under neutral or mild conditions. Its stability is a key feature in many pharmaceutical compounds containing this scaffold. nih.govnih.gov However, the amide bond is susceptible to cleavage via hydrolysis under forcing conditions.

As discussed in section 3.1, hydrolysis requires either a strong acid or a strong base and typically elevated temperatures. chemicalbook.com In the case of this compound, the solution is already acidic. To achieve hydrolysis, one would either need to heat the compound in a concentrated acidic solution or add a strong base to overcome the initial acidity and then provide the alkaline environment necessary for base-catalyzed hydrolysis. The kinetic stability of the lactam bond makes it a robust structural motif in many applications.

Oxidative and Reductive Chemistry of this compound

The oxidative and reductive chemistry primarily involves the core functional groups of the molecule.

Reductive Chemistry: The most significant reductive transformation is the reduction of the lactam carbonyl group. As detailed in section 3.2.3, powerful hydridic reducing agents are required. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose. ic.ac.ukyoutube.comyoutube.com Depending on the stoichiometry and reaction conditions, the reduction can yield either the intermediate carbinolamine or the fully reduced pyrrolidine. rsc.org

| Substrate Example | Reagent | Product |

| N-Aryl-3,3-dimethylpyrrolidin-2-one | LiAlH₄ (mild conditions) | N-Aryl-3,3-dimethylpyrrolidin-2-ol rsc.org |

| 3,3-Dimethylpyrrolidin-2-one | LiAlH₄ (forcing conditions) | 3,3-Dimethylpyrrolidine (B1591124) |

Oxidative Chemistry: The saturated aliphatic ring of 3,3-dimethylpyrrolidin-2-one is generally resistant to oxidation under mild conditions. There are no readily oxidizable functional groups like aldehydes or primary/secondary alcohols. Under the influence of strong oxidizing agents, degradation of the ring structure is likely to occur, potentially leading to cleavage of C-C or C-N bonds. Specific, controlled oxidation reactions on the saturated carbon framework of this particular molecule are not widely documented and would likely require specialized reagents to achieve regioselectivity.

Derivatization Strategies for Analytical and Synthetic Applications of this compound

Derivatization, the chemical modification of a compound to enhance its properties for a specific application, is a crucial strategy in both analytical chemistry and synthetic organic chemistry. For this compound, derivatization primarily targets the secondary amine within the lactam ring, enabling the synthesis of a diverse range of functionalized molecules and facilitating their analysis. These strategies are broadly categorized into analytical derivatization, which aims to improve detectability and chromatographic behavior, and synthetic derivatization, which focuses on creating new molecular entities with potentially novel biological or chemical properties.

Analytical Derivatization

The primary goal of analytical derivatization of 3,3-Dimethylpyrrolidin-2-one is to increase its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). Common derivatization techniques include silylation, acylation, and alkylation.

Silylation: This is a widely used technique for compounds with active hydrogen atoms, such as the N-H group in the pyrrolidinone ring. Silylating agents, for instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis. The resulting N-trimethylsilyl-3,3-dimethylpyrrolidin-2-one is more thermally stable and exhibits improved chromatographic peak shape.

Acylation: Acylation introduces an acyl group onto the nitrogen atom. Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are commonly employed. The resulting N-acyl derivatives are generally more volatile than the parent compound. Furthermore, the introduction of fluorine atoms, as with TFAA, can enhance detection by electron capture detection (ECD) in gas chromatography.

Alkylation: This strategy involves the introduction of an alkyl group. While less common for routine analytical derivatization compared to silylation and acylation, alkylation can be used to modify the compound's volatility and retention characteristics.

Synthetic Derivatization

In synthetic applications, 3,3-Dimethylpyrrolidin-2-one serves as a versatile building block. The nucleophilic secondary amine can readily react with various electrophiles to generate a library of N-substituted derivatives. These modifications are instrumental in exploring structure-activity relationships (SAR) for the development of new bioactive molecules.

N-Alkylation: The nitrogen atom of the pyrrolidinone ring can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. jcsp.org.pk This reaction is a fundamental method for introducing a wide range of alkyl and arylalkyl substituents. The choice of base and solvent is crucial for achieving high yields and can influence the reaction rate. jcsp.org.pkmdpi.com

N-Acylation: Similar to analytical acylation but often performed on a larger scale and with a broader range of acylating agents, synthetic N-acylation is used to introduce amido functionalities. Acid chlorides and anhydrides are common reagents for this transformation. researchgate.net This reaction can be used to synthesize amides with diverse functionalities, which may impart specific chemical or biological properties to the molecule.

N-Arylation: The introduction of an aryl group on the nitrogen atom can be achieved through methods like reductive amination of diketones with anilines. nih.gov This approach allows for the synthesis of N-aryl-pyrrolidines, which are prevalent scaffolds in many bioactive compounds.

The following interactive table summarizes various derivatization strategies that can be applied to 3,3-Dimethylpyrrolidin-2-one for both analytical and synthetic purposes.

| Application | Derivatization Type | Reagent(s) | Typical Reaction Conditions | Resulting Derivative | Purpose/Remarks |

|---|---|---|---|---|---|

| Analytical (GC-MS) | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | Heating at 60-100°C for 15-60 min | N-Trimethylsilyl-3,3-dimethylpyrrolidin-2-one | Increases volatility and thermal stability for GC analysis. |

| Analytical (GC) | Acylation | Trifluoroacetic anhydride (TFAA) | Room temperature or gentle heating | N-Trifluoroacetyl-3,3-dimethylpyrrolidin-2-one | Enhances volatility and allows for sensitive detection by Electron Capture Detector (ECD). |

| Synthetic | N-Alkylation | Alkyl halide (e.g., Methyl Iodide) + Base (e.g., NaH, K2CO3) | In an appropriate solvent (e.g., DMF, THF) at room temperature or elevated temperatures. jcsp.org.pkmdpi.com | N-Alkyl-3,3-dimethylpyrrolidin-2-one | Introduction of various alkyl groups to modify the compound's properties. mdpi.com |

| Synthetic | N-Acylation | Acid anhydride (e.g., Acetic Anhydride) or Acid Chloride | Often in the presence of a base or catalyst, can be performed neat or in a solvent. researchgate.net | N-Acyl-3,3-dimethylpyrrolidin-2-one | Synthesis of N-amido derivatives for SAR studies and new material development. researchgate.net |

| Synthetic | N-Arylation | Diketone (e.g., 2,5-hexanedione) + Aniline derivative + Reducing agent | Catalytic transfer hydrogenation. nih.gov | N-Aryl-3,3-dimethylpyrrolidine (after reduction of the carbonyl) | Access to N-aryl pyrrolidine scaffolds found in many bioactive molecules. nih.gov |

Structural Elucidation and Advanced Spectroscopic Analysis of 3,3 Dimethylpyrrolidin 2 One Hydrochloride

Single Crystal X-ray Diffraction Analysis of 3,3-Dimethylpyrrolidin-2-one Hydrochloride and its Derivativesresearchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. spectrabase.comnih.gov While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as N-Methyl-2-pyrrolidone hydrochloride, provides a robust model for its expected structural features. researchgate.net

The analysis of N-Methyl-2-pyrrolidone hydrochloride revealed an orthorhombic crystal system. researchgate.net It is anticipated that this compound would also crystallize in a common space group, with the pyrrolidinone ring adopting a shallow envelope conformation. In this conformation, one of the carbon atoms of the ring deviates from the plane formed by the other four atoms. researchgate.net

A key feature in the crystal lattice of the hydrochloride salt is the extensive hydrogen bonding network. The protonated carbonyl oxygen of the pyrrolidinone ring is expected to act as a hydrogen bond donor, forming a strong O—H···Cl⁻ interaction with the chloride anion. researchgate.netmdpi.com This primary interaction is crucial in defining the crystal packing. Additional, weaker intermolecular interactions, such as C—H···O and C—H···Cl contacts, would further stabilize the crystal structure, creating a cohesive three-dimensional network. mdpi.com The precise bond lengths and angles would confirm the partial double-bond character of the C1-N and C1-O bonds within the protonated amide (lactam) group, indicating charge delocalization. researchgate.net

Below is a table of expected crystallographic parameters for this compound, extrapolated from data on analogous structures. researchgate.net

| Parameter | Expected Value / Description |

|---|---|

| Empirical formula | C₆H₁₂ClNO |

| Formula weight | 149.62 g/mol |

| Crystal system | Orthorhombic or Monoclinic |

| Space group | e.g., P2₁2₁2₁, P2₁/c |

| Key Bond Lengths (Å) | C=O (~1.29-1.31), C-N (~1.30-1.32) |

| Key Bond Angles (°) | O-C-N (~120°) |

| Hydrogen Bonding | Strong O—H···Cl⁻ interaction |

| Ring Conformation | Shallow Envelope |

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysisresearchgate.netnist.govresearchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. mdpi.commdpi.com For this compound, ¹H and ¹³C NMR spectra provide signature chemical shifts and coupling constants that confirm its molecular framework.

The five-membered pyrrolidinone ring is not planar and typically exists in a dynamic equilibrium between various puckered conformations, most commonly an envelope or twist form. nih.govnih.gov For substituted pyrrolidinones, the ring often adopts an envelope conformation where one atom is out of the plane of the other four. nih.gov In 3,3-Dimethylpyrrolidin-2-one, the gem-dimethyl group at the C3 position influences the conformational preference. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe through-space proximities between protons, providing data to model the preferred solution-state conformation. frontiersin.org

The expected ¹H NMR spectrum would feature a singlet for the two equivalent methyl groups (C(CH₃)₂). The protons on the C4 and C5 positions would appear as multiplets, likely triplets, due to coupling with their neighbors. The N-H proton signal would be present, though its chemical shift and appearance (broad or sharp) can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, distinct signals would be observed for each carbon atom: the carbonyl carbon (C2) at the lowest field, followed by the carbons adjacent to the nitrogen (C5) and the quaternary carbon (C3). The methyl carbons would appear at the highest field. pdx.edu

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~175-178 |

| C3 (C(CH₃)₂) | - | ~40-45 |

| C4 (-CH₂-) | ~2.2-2.4 (t) | ~35-40 |

| C5 (-CH₂-N) | ~3.3-3.5 (t) | ~48-52 |

| -C(CH₃)₂ | ~1.1-1.3 (s) | ~25-30 |

| N-H | Broad, variable (~8-10) | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterizationresearchgate.netnist.govlibretexts.orgwvu.edu

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound. mdpi.com For this compound, these techniques are essential for confirming the presence of the lactam ring and other structural features.

The most characteristic absorption band in the FT-IR spectrum of a pyrrolidinone is the strong carbonyl (C=O) stretching vibration of the amide group, which typically appears in the range of 1670-1700 cm⁻¹. researchgate.net The N-H stretching vibration is also prominent, usually seen as a broad band above 3200 cm⁻¹. Other significant vibrations include the C-N stretching, CH₂ bending (scissoring and wagging), and ring deformation modes. researchgate.netresearchgate.net The presence of the gem-dimethyl group would give rise to characteristic symmetric and asymmetric C-H bending modes around 1370-1390 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds and symmetric vibrations, such as C-C backbone stretching, often produce stronger signals than in FT-IR. nih.gov The combination of both techniques allows for a comprehensive vibrational assignment.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | FT-IR, Raman | Medium-Strong, Broad (IR) |

| C-H Stretch (CH₂) | 2950 - 2990 (asym), 2860 - 2890 (sym) | FT-IR, Raman | Medium-Strong |

| C=O Stretch (Amide I) | 1670 - 1700 | FT-IR, Raman | Very Strong (IR) |

| CH₂ Bend (Scissoring) | 1460 - 1480 | FT-IR, Raman | Medium |

| C-H Bend (gem-dimethyl) | 1370 - 1390 | FT-IR, Raman | Medium |

| C-N Stretch | 1290 - 1310 | FT-IR, Raman | Medium |

| N-H Bend | 720 - 750 | FT-IR | Medium, Broad |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysislibretexts.orgresearchgate.net

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would provide valuable structural information.

Upon ionization, the molecule would generate a molecular ion (M⁺˙). The molecular weight of the free base, 3,3-Dimethylpyrrolidin-2-one, is 113.16 g/mol . The fragmentation of the pyrrolidinone ring is expected to follow characteristic pathways. A primary and often dominant fragmentation pathway for pyrrolidine (B122466) derivatives involves the loss of neutral molecules or radicals via cleavage of the ring. wvu.edu

A key fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of CO to form an iminium ion. Another plausible pathway is the cleavage of the C-C bonds in the ring. For instance, the loss of an ethylene (B1197577) molecule (C₂H₄) via a retro-Diels-Alder-type reaction is a common fragmentation for cyclic systems. The presence of the gem-dimethyl group would likely lead to the formation of a stable tertiary carbocation or the loss of a methyl radical (˙CH₃). The analysis of the resulting fragment ions allows for the reconstruction of the molecular structure. libretexts.orgresearchgate.net

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺˙ (Molecular Ion) | - |

| 98 | [M - CH₃]⁺ | ˙CH₃ |

| 85 | [M - CO]⁺˙ | CO |

| 70 | [M - C₃H₇]⁺ | ˙C₃H₇ |

| 56 | [C₃H₆N]⁺ or [C₄H₈]⁺˙ | C₃H₅O or C₂H₃NO |

Chiroptical Spectroscopy (e.g., CD/ORD) for Enantiomeric Purity Assessmentresearchgate.net

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.org These methods measure the differential interaction of left- and right-circularly polarized light with a substance. chromatographytoday.com

It is crucial to note that the parent compound, this compound, is achiral. It possesses a plane of symmetry and therefore does not have enantiomers and will not exhibit a CD or ORD signal.

However, chiroptical spectroscopy is an indispensable tool for the analysis of chiral derivatives of pyrrolidinone. If a substituent is introduced at the C4 or C5 position, a chiral center is created, leading to the existence of enantiomers. For such chiral analogs, CD spectroscopy is highly effective for assessing enantiomeric purity and determining absolute configuration. mdpi.comnih.gov

In a typical analysis, the CD spectrum of a chiral pyrrolidinone derivative would show characteristic Cotton effects (positive or negative peaks) in the regions of electronic transitions, such as the n→π* transition of the carbonyl chromophore. nih.gov The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. For enantiomeric purity assessment, a sample is analyzed and its CD signal is compared to that of a pure enantiomeric standard. The presence of the opposite enantiomer as an impurity will lead to a proportional decrease in the observed CD signal intensity, allowing for quantitative determination of enantiomeric excess. nih.gov Therefore, while not applicable to the title compound itself, CD and ORD are vital techniques in the broader context of substituted pyrrolidinone chemistry. researchgate.net

Computational and Theoretical Investigations of 3,3 Dimethylpyrrolidin 2 One Hydrochloride

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. acs.org A primary step in any theoretical investigation is the optimization of the molecule's geometry to find its lowest energy conformation. For 3,3-Dimethylpyrrolidin-2-one hydrochloride, this would involve modeling the pyrrolidinone ring, the gem-dimethyl groups at the C3 position, and the protonation state, likely at the nitrogen atom, consistent with the hydrochloride salt form. DFT calculations, using functionals like B3LYP with a basis set such as 6-31G(d,p), would precisely determine bond lengths, bond angles, and dihedral angles of the most stable three-dimensional structure. mdpi.com

The electronic nature of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. DFT studies on related pyrrolidinone derivatives serve as a basis for estimating the likely values for this compound. arabjchem.org

Interactive Table 1: Predicted Global Reactivity Descriptors for this compound

The following values are illustrative, based on typical results from DFT calculations on similar heterocyclic compounds, and represent the type of data generated in such a study.

| Descriptor | Formula | Predicted Value (eV) | Chemical Implication |

| HOMO Energy (EHOMO) | - | ~ -7.5 to -8.5 | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | ~ -0.5 to -1.5 | Energy of the first unoccupied orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 6.0 to 8.0 | Indicates high kinetic stability and relatively low chemical reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.0 to 5.0 | The power of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 3.0 to 4.0 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | ~ 0.125 to 0.167 | Reciprocal of hardness; indicates higher reactivity for softer molecules. |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 2.0 to 4.2 | A measure of the molecule's ability to act as an electrophile. |

Following geometry optimization, DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) of the molecule's constituent atoms. The resulting data can be used to generate a theoretical infrared (IR) and Raman spectrum.

By comparing the theoretical spectrum with experimentally obtained spectra, a detailed assignment of the observed absorption bands to specific molecular motions can be made. For this compound, key vibrational modes of interest would include the N-H stretch (from the protonated amine), the C=O stretch of the lactam carbonyl group, C-N stretching, and the symmetric and asymmetric stretches of the C-H bonds in the methyl and methylene (B1212753) groups. Studies on the parent 2-pyrrolidone molecule show that intermolecular interactions, such as hydrogen bonding, can cause significant shifts in these frequencies, particularly for the N-H and C=O stretching modes. acs.orgnih.gov

Interactive Table 2: Predicted Key Vibrational Frequencies for this compound

This table presents hypothetical, unscaled frequency values expected from a DFT calculation, which would be correlated with experimental spectroscopic data.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Protonated Amine | 3200 - 3400 | Strong (IR) |

| C-H Asymmetric Stretch | CH₃ / CH₂ | 2950 - 3000 | Medium-Strong (IR, Raman) |

| C-H Symmetric Stretch | CH₃ / CH₂ | 2850 - 2950 | Medium-Strong (IR, Raman) |

| C=O Stretch | Lactam Carbonyl | 1680 - 1720 | Very Strong (IR) |

| CH₂ Scissoring | Ring Methylene | 1450 - 1480 | Medium (IR) |

| C-N Stretch | Lactam | 1250 - 1350 | Medium-Strong (IR) |

| C-C Stretch | Ring Skeleton | 1000 - 1200 | Weak-Medium (IR, Raman) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment at a given temperature and pressure. nih.govnih.gov

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic solution conditions. The simulation would reveal the conformational landscape of the five-membered pyrrolidinone ring, which can adopt various puckered conformations like the "envelope" or "twist" forms. The simulation would also show the rotational freedom of the two methyl groups on the C3 carbon.

Furthermore, MD is exceptionally well-suited for studying intermolecular interactions. The simulation trajectory can be analyzed to identify and characterize the hydrogen bonds between the protonated molecule and surrounding water molecules, as well as interactions with the chloride counter-ion. Key interactions would include hydrogen bonds from the N-H⁺ group to water oxygens or the chloride ion, and from water hydrogens to the carbonyl oxygen of the lactam. researchgate.net Analysis of these interactions provides insight into the molecule's solvation shell and its behavior in a condensed phase.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical methods can be employed to explore the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This provides a detailed understanding of reaction feasibility and kinetics. A relevant reaction for this compound could be its hydrolysis, which involves the breaking of the amide bond in the lactam ring.

Using quantum chemical methods, a reaction coordinate can be defined, and the energy profile along this pathway can be calculated. This process involves locating the geometry of the transition state—the highest energy point along the lowest energy path from reactant to product. The energy difference between the reactant and the transition state is the activation energy barrier, a key determinant of the reaction rate. Such calculations could clarify, for instance, whether the hydrolysis proceeds via a direct nucleophilic attack by water on the carbonyl carbon and the role of the protonated state in catalyzing this process. acs.org

Crystal Structure Prediction and Crystal Engineering Principles

The arrangement of molecules in a solid-state crystal lattice dictates many of the material's bulk properties. Crystal Structure Prediction (CSP) is a computational field dedicated to identifying the most stable, low-energy packing arrangements (polymorphs) of a molecule given only its chemical diagram. annualreviews.orgnih.gov A typical CSP workflow involves generating thousands of chemically plausible crystal structures using specialized algorithms and then ranking them based on their calculated lattice energy, often using a combination of force fields and more accurate periodic DFT calculations. mdpi.com

The principles of crystal engineering are then used to understand and design these crystal structures. wikipedia.org Crystal engineering focuses on the role of noncovalent interactions in directing the assembly of molecules into a specific crystalline architecture. ias.ac.inusherbrooke.ca For this compound, the dominant intermolecular forces would be the strong, charge-assisted hydrogen bonds between the protonated nitrogen (N-H⁺) and the chloride anion (Cl⁻), along with hydrogen bonds involving the carbonyl oxygen. These interactions would likely form robust "supramolecular synthons"—predictable and reliable structural motifs—that would be the fundamental building blocks of the crystal lattice. ias.ac.in Understanding these synthons is key to predicting and potentially controlling the crystal packing.

Cheminformatics and Machine Learning Applications in Pyrrolidinone Research

Cheminformatics and machine learning have become indispensable tools in chemical research, particularly in the context of drug discovery and materials science. nih.gov These approaches use computational algorithms to analyze large datasets of chemical information to build predictive models. researchgate.netscispace.com

In the broader context of pyrrolidinone research, these techniques are highly relevant. For example, a library of pyrrolidinone derivatives, including this compound, could be used to develop a Quantitative Structure-Activity Relationship (QSAR) model. A QSAR model establishes a mathematical correlation between the structural or physicochemical properties of a set of molecules and their measured biological activity.

The "descriptors" used in such a model are numerical representations of the molecule's properties. Many of these descriptors can be derived from the computational methods discussed previously. For instance, electronic properties like HOMO/LUMO energies and the dipole moment from DFT calculations, or shape-based descriptors from the optimized 3D geometry, could be used as inputs to train a machine learning model to predict the efficacy or other properties of new, unsynthesized pyrrolidinone derivatives. This predictive capability significantly accelerates the process of designing molecules with desired functions. scispace.com

Applications of 3,3 Dimethylpyrrolidin 2 One Hydrochloride in Synthetic Chemistry and Materials Science

3,3-Dimethylpyrrolidin-2-one Hydrochloride as a Building Block in Complex Organic Synthesis

This compound serves as a versatile and valuable building block in the field of organic synthesis. The parent compound, 3,3-dimethylpyrrolidin-2-one, is a lactam, or cyclic amide, featuring a five-membered ring with a gem-dimethyl substitution at the C3 position. This structural feature imparts specific steric and electronic properties that chemists can exploit to construct more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient precursor that can be readily converted to the free base for synthetic transformations. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds. nih.gov

Synthesis of Heterocyclic Compounds

The γ-lactam skeleton of 3,3-dimethylpyrrolidin-2-one is a foundational component for the synthesis of a wide array of more complex nitrogen-containing heterocyclic compounds. nih.gov The presence of the carbonyl group and the adjacent nitrogen atom provides two reactive sites for further functionalization.

Key synthetic strategies include:

Reduction and Elaboration: The lactam can be reduced to the corresponding 3,3-dimethylpyrrolidine (B1591124). This secondary amine is a crucial intermediate for synthesizing a variety of substituted pyrrolidines, which are themselves core motifs in many ligands and organocatalysts. nih.gov

N-Functionalization: The nitrogen atom of the lactam can be alkylated or acylated to introduce various substituents, modifying the molecule's properties and providing a handle for subsequent cyclization reactions.

Ring Annulation: The existing pyrrolidinone ring can be used as a template to build fused or bridged bicyclic systems. For instance, reactions that involve the α-carbon to the carbonyl group can lead to the formation of new rings fused to the original lactam structure. Such strategies are employed to create polycyclic compounds of interest in medicinal chemistry. nih.govnih.gov

The gem-dimethyl group at the C3 position plays a significant role by providing steric hindrance that can direct the stereochemical outcome of reactions at adjacent centers, making it a useful tool for controlling molecular topography in the synthesis of new heterocyclic entities.

Construction of Spirocyclic Systems

Spirocyclic compounds, which contain two rings connected by a single common atom, are increasingly important in drug discovery due to their unique three-dimensional structures. The pyrrolidine (B122466) ring is a common component in the synthesis of these complex systems. researchgate.net 3,3-Dimethylpyrrolidin-2-one can serve as a precursor for the construction of spiro[pyrrolidine-containing] systems.

A primary method for this construction is the [3+2] cycloaddition reaction. researchgate.net In this approach, a derivative of 3,3-dimethylpyrrolidin-2-one could be converted into a reactive intermediate, such as an azomethine ylide. This ylide can then react with an appropriate dipolarophile (an electron-deficient alkene) to generate a spirocyclic pyrrolidine. researchgate.net The gem-dimethyl group from the original lactam would be incorporated into the final spirocyclic product, influencing its conformational properties and biological activity. The construction of spiro[pyrrolidine-azlactones], for example, has been achieved through cycloaddition reactions, yielding complex scaffolds with multiple stereogenic centers. nih.gov

| Synthetic Strategy | Intermediate | Reaction Type | Resulting Structure |

| Spirocyclization | Azomethine Ylide | [3+2] Cycloaddition | Spiro-pyrrolidine |

Precursor for Amino Acid Derivatives

The lactam ring of 3,3-dimethylpyrrolidin-2-one can be hydrolyzed (opened) under acidic or basic conditions to yield a linear γ-amino acid derivative. Specifically, hydrolysis would produce 4-amino-3,3-dimethylbutanoic acid . This compound is a non-proteinogenic amino acid, a class of molecules with significant applications in medicinal chemistry and pharmacology.

These amino acid derivatives can be used as:

Peptidomimetics: They can be incorporated into peptide sequences to create analogues with altered conformations, improved stability against enzymatic degradation, and novel biological activities.

Prodrug Moieties: The development of prodrugs using amino acid moieties is a common strategy to improve the pharmaceutical properties of a parent drug, such as increasing bioavailability or enabling targeted delivery. nih.gov

Chiral Building Blocks: If the synthesis starts with an enantiomerically pure form of the lactam, the resulting amino acid will also be chiral, serving as a valuable building block for asymmetric synthesis.

The synthesis of compounds like 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride highlights the direct lineage between substituted pyrrolidines and novel amino acid derivatives. nextpeptide.com

Role in Catalysis Research (e.g., Ligand Precursor, Organocatalyst)

The pyrrolidine scaffold is central to the design of many successful catalysts. nih.gov this compound is a valuable precursor in this area. By reducing the lactam to 3,3-dimethylpyrrolidine, a chiral or achiral secondary amine is produced, which can be further modified to create ligands for metal-based catalysis or to act directly as an organocatalyst.

Ligand Precursor: The nitrogen atom of the resulting 3,3-dimethylpyrrolidine can coordinate to transition metals (e.g., palladium, platinum, nickel). illinois.edu By attaching other functional groups to the pyrrolidine ring or the nitrogen atom, bidentate or polydentate ligands can be synthesized. The gem-dimethyl group at the C3 position can create a specific steric environment around the metal center, influencing the efficiency and selectivity of catalytic reactions such as cross-coupling or hydrogenation. illinois.eduresearchgate.net

Organocatalyst Development: Chiral pyrrolidine derivatives are among the most powerful classes of organocatalysts, capable of promoting a wide range of enantioselective transformations. nih.gov The 3,3-dimethylpyrrolidine core can be functionalized, for example, by adding a diphenylmethanol (B121723) group to the nitrogen to create a catalyst for asymmetric aldol (B89426) or Michael reactions. The conformational rigidity and steric bulk provided by the gem-dimethyl group can enhance the stereocontrol exerted by the catalyst on the reaction's transition state. nih.gov

Advanced Materials Science Applications (excluding biological/clinical)

While the primary applications of this compound are in synthetic organic chemistry, the inherent reactivity of its lactam structure gives it potential as a monomer for the synthesis of advanced materials.

Polymer and Resin Precursor

Lactams are well-known monomers for ring-opening polymerization (ROP) to produce polyamides. The most famous example is the polymerization of caprolactam to produce Nylon 6. Similarly, 3,3-dimethylpyrrolidin-2-one could undergo ROP to yield a substituted polyamide, specifically poly(4-amino-3,3-dimethylbutanoic acid).

| Monomer | Polymerization Method | Resulting Polymer | Key Feature of Polymer |

| 3,3-Dimethylpyrrolidin-2-one | Ring-Opening Polymerization (ROP) | Substituted Polyamide | Pendant gem-dimethyl groups |

The presence of the repeating gem-dimethyl groups along the polymer backbone would be expected to significantly influence the material's properties compared to unsubstituted polyamides. These effects could include:

Reduced Crystallinity: The bulky dimethyl groups would likely disrupt chain packing, leading to a more amorphous polymer with potentially higher solubility in organic solvents and lower melting points.

Altered Thermal Stability: The steric hindrance provided by the gem-dimethyl groups might affect the thermal degradation pathways of the polymer.

Modified Mechanical Properties: The changes in chain packing and intermolecular forces would alter the polymer's tensile strength, flexibility, and elasticity.

This potential application positions 3,3-dimethylpyrrolidin-2-one as a building block for creating novel functional polymers with tailored properties for specialized applications in materials science.

Specialty Chemical Synthesis

As a functionalized heterocyclic compound, this compound serves as a versatile precursor for the synthesis of more complex molecular architectures. The lactam functionality offers reactive sites for various chemical transformations, enabling its incorporation into larger molecules. Nitrogen-containing heterocyclic compounds are pivotal in the development of fine chemicals and serve as key intermediates in organic and medicinal chemistry. researchgate.net

The general class of 2-pyrrolidinones has been utilized in the synthesis of diverse compounds, including specialized alkaloids and unique amino acids. researchgate.net For instance, the synthesis of 3,3-disubstituted-2-pyrrolidone derivatives has been explored for various applications. One documented synthetic approach involves the mono-N-demethylation of an N,N-dimethylaminonitrile intermediate using methyl chloroformate, followed by the cleavage of the resulting carbamate (B1207046) group to yield the desired pyrrolidone structure. nih.gov This highlights a potential pathway for modifying and functionalizing the 3,3-dimethylpyrrolidinone core.

The value of the 3,3-dimethyl substitution pattern is recognized in medicinal chemistry, as seen in the synthesis of 3,3-dimethylproline derivatives. chemrxiv.org Although this synthesis starts from a different precursor (protected 3-methyl-2-pyrrolidone), it underscores the interest in the 3,3-dimethylpyrrolidine framework as a component of medicinally relevant molecules. chemrxiv.org The presence of the gem-dimethyl group can enhance metabolic stability and influence the binding affinity of the final compound to its biological target. The hydrochloride salt form of the compound generally improves its handling characteristics and solubility in polar solvents.

Table 1: Synthetic Pathways Involving Disubstituted Pyrrolidinones

| Precursor/Intermediate | Reagents | Product Type | Reference |

| N,N-dimethylaminonitrile | Methyl chloroformate | 3,3-disubstituted-2-pyrrolidone | nih.gov |

| N-TBS-protected 3-methyl-2-pyrrolidone | Multi-step synthesis | 3,3-dimethylproline | chemrxiv.org |

Applications in Agrochemical Research (non-biological activity focus)

In the field of agrochemical research, the non-biological applications of chemical compounds often revolve around their roles as formulation aids, solvents, or synthetic intermediates for active ingredients. Pyrrolidinone derivatives, such as 2-pyrrolidone and N-methyl-2-pyrrolidone (NMP), are widely used in agrochemical formulations. Their primary function is to act as solvents for various herbicides, pesticides, and fungicides, thereby enhancing the solubility and stability of the active components. This improvement in formulation can lead to more effective and uniform application in the field.

While direct studies on this compound in agrochemical formulations are not extensively documented, its structural similarity to other pyrrolidinones suggests potential utility in this area. The physicochemical properties conferred by the 3,3-dimethyl substitution could influence its solvency characteristics and compatibility with different active ingredients.

The pyrrolidine scaffold is a key component in the discovery of new pesticides. ccspublishing.org.cn Although the focus of such research is often on the biological activity of the final compounds, the synthesis of these active ingredients relies on versatile building blocks. A compound like this compound could potentially serve as an intermediate in the synthesis of novel agrochemicals, where the dimethylpyrrolidinone core forms a part of the final molecular structure. The role of such an intermediate is purely synthetic, providing the foundational structure that is further elaborated to create the desired agrochemical.

Table 2: General Roles of Pyrrolidinones in Agrochemical Formulations

| Compound Class | Application | Function | Reference |

| 2-Pyrrolidone | Solvent, Formulation Agent | Improves solubility and stability of active ingredients | |

| N-Methyl-2-pyrrolidone (NMP) | Solvent, Formulation Agent | Used in the synthesis or formulation of pesticides | |

| Pyrrolidine Analogs | Synthetic Scaffold | Core structure for the creation of new pesticides | ccspublishing.org.cn |

Future Research Directions and Challenges for 3,3 Dimethylpyrrolidin 2 One Hydrochloride

Development of Novel Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of derivatives of 3,3-Dimethylpyrrolidin-2-one is the construction of the quaternary carbon center at the C3 position, especially in a stereoselective manner. While the parent compound is achiral, the development of synthetic routes to chiral analogues where the methyl groups are replaced by different substituents is a significant area of future research.

Current research into the synthesis of densely substituted pyrrolidines often employs methods like [3+2] cycloaddition reactions. These reactions can generate up to four stereogenic centers simultaneously, offering a powerful tool for creating complex pyrrolidine (B122466) structures. Future work could adapt these methodologies to create C3-quaternary centers with high diastereoselectivity and enantioselectivity. This would likely involve the design of novel chiral catalysts or the use of chiral auxiliaries that can effectively control the facial selectivity of the reaction at a sterically hindered carbon atom.

Key challenges include:

Steric Hindrance: The gem-disubstitution at the C3 position presents significant steric bulk, which can impede catalyst approach and lower reaction efficiency.

Catalyst Design: Developing catalysts that can operate effectively in a sterically congested environment to induce high levels of asymmetry is crucial.

Substrate Scope: Expanding these methodologies to a wide range of substituents beyond methyl groups to generate diverse libraries of chiral C3-disubstituted pyrrolidin-2-ones.

Exploration of Underutilized Reactivity Pathways

The reactivity of the 3,3-Dimethylpyrrolidin-2-one core remains largely centered on traditional lactam chemistry, such as N-alkylation or amide reduction. Future research should focus on exploring less conventional reactivity pathways to unlock new synthetic possibilities.

C-H Functionalization: The methylene (B1212753) groups at the C4 and C5 positions are potential sites for direct C-H activation and functionalization. Developing regioselective catalytic systems to introduce substituents at these positions without requiring pre-functionalized substrates would be a significant advancement. This would enable the rapid diversification of the pyrrolidinone core.

Ring-Opening Polymerization (ROP): While unsubstituted γ-lactams can undergo ROP to form Nylon-4, the gem-dimethyl substitution at the C3 position may alter the thermodynamics and kinetics of this process. chemicalbook.com Investigating the potential of 3,3-Dimethylpyrrolidin-2-one and its derivatives as monomers for ROP could lead to new polyamide materials with unique thermal and mechanical properties derived from the C3-disubstitution.

Carbonyl Group Manipulation: Beyond simple reduction, the lactam carbonyl offers opportunities for reactions such as olefination or addition of organometallic reagents, which could transform the pyrrolidinone ring into other heterocyclic systems or highly functionalized acyclic products.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3,3-Dimethylpyrrolidin-2-one hydrochloride and its derivatives can benefit significantly from the adoption of modern technologies like flow chemistry and automated synthesis. These platforms offer enhanced safety, scalability, and efficiency compared to traditional batch processing.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrrolidinone Derivatives

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling of potentially unstable intermediates in large quantities. | Small reactor volumes minimize risk; hazardous reagents can be generated and consumed in situ. |

| Scalability | Often requires re-optimization of reaction conditions for scale-up. | Scaling is achieved by extending run time or using parallel reactors ("numbering-up"). |

| Control | Less precise control over temperature, mixing, and residence time. | Superior heat and mass transfer; precise control over all reaction parameters. |

The challenge in this area is the development of robust and reliable flow protocols. This includes finding suitable solid-supported catalysts and reagents that are stable under continuous operation and designing reactor setups that can handle potential solid precipitation or clogging.

Advanced Characterization Techniques for Solid-State Forms

The hydrochloride salt of 3,3-Dimethylpyrrolidin-2-one introduces the possibility of polymorphism, where the compound can exist in multiple crystalline forms. bohrium.com Different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and hygroscopicity, which are critical in both pharmaceutical and material science contexts. uninsubria.itscite.ai A significant future direction is the comprehensive characterization of its solid-state forms.

This requires the application of a suite of advanced analytical techniques:

Powder X-Ray Diffraction (PXRD): To identify different crystalline phases and assess crystallinity. uninsubria.it

Single-Crystal X-Ray Diffraction (SCXRD): To determine the precise three-dimensional atomic arrangement, providing unequivocal proof of a specific polymorph. mdpi.com

Solid-State NMR (ssNMR): A powerful tool for characterizing local atomic environments, distinguishing between polymorphs that may be difficult to differentiate by PXRD alone, and studying molecular dynamics in the solid state. mdpi.comrroij.com

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate melting points, phase transitions, and thermal stability of different solid forms. rroij.com

Spectroscopic Methods (FTIR, Raman): Vibrational spectroscopy can detect differences in hydrogen bonding and molecular conformation between polymorphs. formulationbio.com

A key challenge is to develop a thorough understanding of the conditions that favor the formation of each polymorphic form and the potential for interconversion between them. researchgate.net This knowledge is essential for ensuring the consistency and stability of the material. europeanpharmaceuticalreview.com

Computational Design and Prediction of New Derivatives with Desired Chemical Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new 3,3-Dimethylpyrrolidin-2-one derivatives. In silico methods can predict the chemical properties of hypothetical molecules, allowing researchers to prioritize synthetic targets with the highest probability of success.

Future research will increasingly rely on techniques such as:

Quantum Mechanics (QM) Calculations: To predict fundamental properties like molecular geometry, electronic structure, and reactivity. This can help in understanding reaction mechanisms and designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations: To study the conformational behavior of derivatives and their interactions with other molecules or materials over time.

Quantitative Structure-Property Relationship (QSPR): To build models that correlate structural features with specific chemical properties, such as boiling point, solubility, or polymerizability.

Table 2: Hypothetical QSPR Model for Predicting Solvent Properties of Pyrrolidinone Derivatives

| Derivative | Molecular Descriptors (e.g., Surface Area, Dipole Moment) | Predicted Boiling Point (°C) | Predicted Dielectric Constant |

|---|---|---|---|

| 3,3-diethylpyrrolidin-2-one | Descriptor Set A | 275 | 30.5 |

| 3-methyl-3-propylpyrrolidin-2-one | Descriptor Set B | 288 | 29.8 |

The main challenge lies in the accuracy of the predictive models. This requires large datasets of high-quality experimental data for training and validation, which may not always be available for niche compound classes.

Expansion of Non-Biological Applications in Emerging Technologies

While the pyrrolidinone core is well-explored in a biological context, there is significant untapped potential for this compound and its derivatives in materials science and other emerging technologies. rsc.orgrsc.orgresearchgate.net

Polymer Chemistry: As mentioned, derivatives could serve as monomers for novel polyamides (Nylon-4 analogues). chemicalbook.comchemicalbook.com The gem-dimethyl group would disrupt chain packing, potentially leading to polymers with lower crystallinity, higher transparency, and altered solubility profiles compared to traditional polyamides. Furthermore, functionalized N-vinylpyrrolidone derivatives are used to produce polymers like Polyvinylpyrrolidone (PVP), which has numerous applications. nih.govchemicalbook.commdpi.comontosight.ai Exploring the polymerization of N-vinyl-3,3-dimethylpyrrolidin-2-one could yield new polymers with unique properties.

Specialty Solvents: Pyrrolidinones like N-Methyl-2-pyrrolidone (NMP) are high-boiling, polar aprotic solvents used extensively in industry. researchgate.netorganicchemistrydata.org The 3,3-dimethyl substitution could lead to solvents with different physical properties (e.g., viscosity, boiling point, solvency power), potentially offering greener or more effective alternatives in specific applications like polymer processing or organic synthesis. nih.gov

Coordination Chemistry: The lactam carbonyl oxygen and the amide nitrogen can act as donor atoms, allowing pyrrolidinone derivatives to function as ligands for metal ions. libretexts.org The steric bulk of the 3,3-dimethyl groups could influence the coordination geometry and stability of the resulting metal complexes, which could find applications in catalysis or materials science. nih.gov

The primary challenge in this area is the need for fundamental research to establish the structure-property relationships that will guide the design of derivatives for specific technological applications. This requires interdisciplinary collaboration between synthetic chemists, polymer scientists, and materials engineers.

Q & A

Q. Which advanced crystallization techniques can address polymorphic challenges in this compound formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products